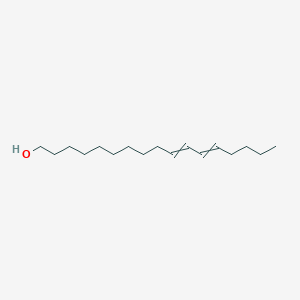

Heptadeca-10,12-dien-1-ol

Description

Heptadeca-10,12-dien-1-ol is a 17-carbon aliphatic alcohol with two double bonds located at positions 10 and 12. Its IUPAC name reflects its structure: a hydroxyl group (-OH) at carbon 1 and conjugated double bonds in the cis (Z) or trans (E) configurations. This compound is of interest in organic synthesis, material science, and biological studies due to its unsaturated structure, which influences reactivity and physical properties such as melting point, solubility, and intermolecular interactions .

Properties

CAS No. |

63024-97-5 |

|---|---|

Molecular Formula |

C17H32O |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

heptadeca-10,12-dien-1-ol |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h5-8,18H,2-4,9-17H2,1H3 |

InChI Key |

IQHNCTHRNBAPOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadeca-10,12-dien-1-ol can be synthesized through several methods. One common approach involves the cross-cyclomagnesiation of 1,2-dienes. For instance, the synthesis of natural acetogenin, chatenaytrienin-1, utilizes the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a Cp2TiCl2 catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: Heptadeca-10,12-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of heptadeca-10,12-dienal.

Reduction: Formation of heptadecan-1-ol.

Substitution: Formation of heptadeca-10,12-dienyl halides.

Scientific Research Applications

Heptadeca-10,12-dien-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of heptadeca-10,12-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, polyacetylenes, including this compound, exhibit cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . These compounds can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Saturation

a. Hexadeca-10,12-dien-1-ol (C₁₆H₂₈O)

- Structure : 16-carbon chain with double bonds at C10 and C12 and a terminal -OH group.

- Key Differences : Shorter chain length reduces hydrophobicity compared to Heptadeca-10,12-dien-1-ol. The shorter chain may lower boiling point and increase volatility .

- Applications : Used in pheromone research; trans,trans-10,12-hexadecadien-1-ol is a female sex pheromone in insects like the spiny bollworm .

b. Heptadecan-1-ol (C₁₇H₃₆O)

- Structure : Saturated 17-carbon alcohol.

- Higher hydrophobicity due to lack of unsaturation .

c. Octadeca-9,12-dien-1-ol (C₁₈H₃₄O)

Functional Group Variations

a. Heptadeca-10,16-dien-8-ynoic acid (C₁₇H₂₆O₂)

- Structure : 17-carbon chain with a triple bond at C8, double bonds at C10 and C16, and a carboxylic acid group (-COOH).

- Key Differences : The carboxylic acid group increases acidity (pKa ~5) and water solubility compared to the alcohol. The triple bond introduces rigidity and reactivity (e.g., susceptibility to hydrogenation) .

b. Z,Z-10,12-Hexadecadien-1-ol acetate (C₁₈H₃₂O₂)

Double Bond Geometry and Position

Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.